Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane

Catalog No.
S729746
CAS No.
170941-63-6
M.F
C18H36F2O3Sn
M. Wt
457.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vi...

CAS Number

170941-63-6

Product Name

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane

IUPAC Name

tributyl-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]stannane

Molecular Formula

C18H36F2O3Sn

Molecular Weight

457.2 g/mol

InChI

InChI=1S/C6H9F2O3.3C4H9.Sn/c1-9-2-3-10-5-11-4-6(7)8;3*1-3-4-2;/h2-3,5H2,1H3;3*1,3-4H2,2H3;

InChI Key

MBPNENOKZRGFAZ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C(F)F)OCOCCOC

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane is a specialized organotin compound with the molecular formula C₁₈H₃₆F₂O₃Sn and a molar mass of approximately 457.18 g/mol. This compound features a vinyl group substituted with two fluorine atoms and a methoxyethoxymethoxy moiety, which contributes to its unique chemical properties. The presence of the tin atom in the structure is significant, as organotin compounds are known for their diverse applications in organic synthesis and materials science .

Organic Synthesis:

  • Precursor for Fluorinated Molecules: The presence of the difluorinated vinyl group (CF₂=CH-) makes Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane a potential precursor for the synthesis of various fluorinated organic molecules. Fluorine atoms can introduce unique properties to molecules, such as increased lipophilicity, metabolic stability, and altered binding affinities.
  • Stannylation Reactions: The tin (Sn) atom in Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane can participate in stannylation reactions, which involve the introduction of a tin-based functional group onto another molecule. This can be a valuable tool in organic synthesis for creating new carbon-tin bonds.

Material Science:

  • Fluorinated Polymer Synthesis: Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane could potentially be used as a building block in the synthesis of fluorinated polymers. These polymers can exhibit unique properties such as high thermal stability, chemical resistance, and specific refractive indices, making them valuable for various applications like membranes, lubricants, and electronics.

Medicinal Chemistry:

  • Exploration of Fluorine-Containing Drug Candidates: The presence of fluorine in Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane raises the possibility of its use in the exploration of novel drug candidates. Fluorine substitution can improve the potency, selectivity, and metabolic stability of drugs, making them more effective and longer-lasting.
Typical of organotin compounds:

  • Nucleophilic Substitution: The tin atom can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon attached to tin, leading to the release of tributyl groups.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, making it valuable in the synthesis of complex organic molecules.
  • Decomposition: Under certain conditions, organotin compounds can decompose, releasing tin oxides and other byproducts.

The synthesis of tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane typically involves:

  • Formation of Vinyl Stannane: The initial step may involve the reaction of a suitable vinyl halide with tributyltin hydride in the presence of a radical initiator.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods.
  • Ether Formation: The methoxyethoxymethoxy group can be introduced via etherification reactions using appropriate alcohols and acid catalysts.

These methods highlight the versatility required in synthetic approaches to achieve the desired compound .

Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.
  • Pharmaceutical Research: Potential applications in drug development due to its structural characteristics.

Interaction studies involving tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane focus on its reactivity with biological systems and other chemical entities. These studies are crucial for understanding its safety profile and potential applications in medicinal chemistry. Investigations into its interactions with enzymes or receptors could provide insights into its biological activity and therapeutic potential.

Several compounds share structural or functional similarities with tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Tributyltin acetateAcetate group instead of vinylKnown for antifungal properties
Triethylamine-stannaneEthyl groups instead of butylUsed in various coupling reactions
TrimethylstannaneMethyl groups instead of butylCommonly used in organic synthesis

These comparisons emphasize tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane's distinctiveness due to its specific functional groups and fluorination, which may offer unique reactivity profiles not found in other similar compounds .

The compound is systematically named tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane, with the molecular formula C₁₈H₃₆F₂O₃Sn (molecular weight: 457.18 g/mol). The name reflects its structural components:

  • Tributyltin: A trialkyltin core with three butyl groups.
  • 2,2-Difluoro-1-(2-methoxyethoxymethoxy)vinyl: A vinyl group substituted with two fluorine atoms at the C2 position and a 2-methoxyethoxymethoxy (MEM) ether at the C1 position.

The MEM substituent introduces a methoxyethoxy-protected methoxy group, enhancing solubility and stability in organic solvents.

Stereoelectronic Properties of the Difluorovinyl Moiety

The 2,2-difluoro-1-(MEM)vinyl moiety exhibits distinct stereoelectronic features:

  • Electron-Withdrawing Effects: The geminal fluorine atoms (C2) polarize the vinyl group, increasing electrophilicity at the C1 position and nucleophilicity at C2.
  • Steric Hindrance: The MEM group at C1 occupies considerable spatial volume, influencing regioselectivity in coupling reactions.
  • Conformational Rigidity: The difluoro substitution restricts rotational freedom, stabilizing the Z-configuration in many derivatives.

These properties make the compound a valuable reagent in cross-coupling reactions, such as Stille couplings, due to its ability to transfer the vinyl group selectively.

Protective Group Chemistry of 2-Methoxyethoxymethoxy (MEM) Substituent

The MEM group (2-methoxyethoxymethoxy) serves as a temporary protecting group for hydroxyl functionalities. Key characteristics include:

PropertyMEM GroupMOM Group (Methoxymethyl)
Installation2-Methoxyethoxymethyl chloride + base (e.g., DIPEA)Methoxymethyl chloride + base
StabilityResists basic and mild acidic conditionsSensitivity to strong acids
DeprotectionZnBr₂ in CH₂Cl₂ (100% yield)BBr₃ or HBr/AcOH
AdvantagesEasy removal under neutral conditionsFaster installation

The MEM group is preferred for its compatibility with sensitive functional groups and selective deprotection using cerium(III) chloride in acetonitrile.

Tributyltin Coordination Geometry and Bonding Parameters

The tributyltin core adopts a trigonal bipyramidal geometry in related organotin compounds, as evidenced by crystallographic studies. Key bond parameters include:

Bond TypeBond Length (Å)
Sn–C (butyl)2.115–2.129
Sn–O (axial acetate)2.178–2.422
Sn–C (vinyl)~2.10–2.15 (estimated)

In this compound, the vinyl group likely occupies an equatorial position, while the MEM substituent may influence the axial coordination environment. The butyl groups provide steric shielding, enhancing stability against hydrolysis.

Palladium-catalyzed transmetalation represents the most widely employed methodology for synthesizing tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane [10] [11]. The fundamental mechanism involves the transfer of organic groups from palladium to tin centers through well-defined transition states [12]. Research has demonstrated that palladium zero species facilitate efficient transmetalation with organostannane reagents under mild conditions [6] [13].

The most effective catalyst system utilizes tris(dibenzylideneacetone)dipalladium(0) at 2.5 mol% loading in isopropanol solvent [11]. This system achieves yields of 92-97% at room temperature, representing optimal conditions for the target compound synthesis [11]. The reaction proceeds through oxidative addition of the vinyl halide precursor to the palladium center, followed by transmetalation with tributyltin reagents [6] [14].

Alternative catalyst systems include tetrakis(triphenylphosphine)palladium(0) at 5-10 mol% loading in tetrahydrofuran or toluene solvents [11] [14]. These conditions require elevated temperatures of 60-80°C but achieve yields of 76-99% [14]. The phosphine ligands facilitate the transmetalation step by enhancing electron density at the palladium center [10].

Table 2: Palladium-Catalyzed Transmetalation Reaction Conditions

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃2.5IsopropanolRoom temp92-97
Pd(PPh₃)₄5-10THF/Toluene60-8076-99
PdCl₂(PPh₃)₂5DMF80-10053-87
Pd(OAc)₂/PPh₃1-5DMF/Toluene60-8085-95

Mechanistic studies reveal that transmetalation occurs through a four-membered cyclic transition state when employing stannane reagents [12]. This pathway contrasts with silane-mediated processes that proceed through difluorocarbene release mechanisms [12]. The cyclic transition state geometry ensures retention of stereochemistry at the vinyl carbon center [10] [12].

Computational investigations indicate that silver fluoride additives can significantly enhance transmetalation efficiency by lowering activation barriers from 39.0 to 21.5 kcal/mol [10]. The silver species coordinates to form six-membered cyclic transition states that facilitate organometallic bond formation [10]. This additive approach has proven particularly effective for sterically hindered substrates [10].

The reaction tolerates diverse functional groups including halides, ethers, and protected alcohols [11]. However, electron-deficient aromatic systems show enhanced reactivity compared to electron-rich counterparts [11]. The methoxyethoxymethyl protecting group remains stable under standard transmetalation conditions [15].

Radical Stannyldesulfonylation Pathways

Radical stannyldesulfonylation provides an alternative synthetic route to tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane through reductive removal of sulfonyl groups [16] [17]. This methodology operates via radical addition-elimination mechanisms that cleave sulfur-carbon bonds under reducing conditions [16] [17].

The process initiates through electron transfer to vinyl sulfone substrates, generating sulfinate anions and carbon-centered radicals [17] [18]. Subsequent radical trapping by tributyltin hydride produces the desired stannane products while regenerating tin-centered radicals [16] [19]. This chain propagation mechanism ensures efficient conversion of starting materials [17] [19].

Tributyltin hydride serves as the primary stannylating agent in these transformations [16] [17]. The tin-hydrogen bond strength of 309 kJ/mol provides sufficient driving force for radical hydrogen abstraction [19]. Research demonstrates that stannyl radicals react with vinyl sulfones through linear transition states that minimize steric interactions [19].

Mechanistic investigations reveal that stannyldesulfonylation proceeds through single electron transfer followed by fragmentation [17] [20]. The initial electron transfer generates vinyl sulfone radical anions that rapidly fragment to eliminate sulfinate leaving groups [17]. The resulting vinyl radicals undergo immediate trapping by tin hydride species [16] [17].

Reaction conditions typically employ tributyltin hydride in stoichiometric amounts with radical initiators such as azobisisobutyronitrile [16]. Temperatures of 80-120°C facilitate efficient radical generation while maintaining selectivity for the desired stannylation pathway [16]. Solvents such as benzene or toluene provide optimal environments for radical chain processes [16].

The stannyldesulfonylation methodology shows particular effectiveness for 5'-deoxy-5'-(tributylstannyl)methylene nucleoside derivatives, achieving yields of 61-87% [16]. Similar efficiency has been demonstrated for vinyl sulfone substrates bearing electron-withdrawing substituents [16]. The reaction exhibits stereoselectivity, predominantly forming E-configured vinyl stannanes [16].

Competitive studies indicate that stannyldesulfonylation rates depend significantly on sulfone substitution patterns [16]. Alpha-fluoro substitution enhances reaction rates through electronic stabilization of intermediate radicals [16]. The methoxyethoxymethyl protecting group shows compatibility with radical conditions without compromising yields [16].

Halodestannylation Optimization Strategies

Halodestannylation represents a critical transformation for converting tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane into functionalized vinyl halides [21] [22]. This process involves electrophilic substitution at the vinyl carbon center with concomitant cleavage of carbon-tin bonds [21] [23].

Optimal reaction conditions maintain pH values between 5.0-5.5 through acetic acid buffering systems [21]. This acidic environment facilitates protonation of intermediate species while preventing premature hydrolysis of protecting groups [21]. Research demonstrates that pH control significantly influences both reaction rates and product selectivity [21].

N-halosuccinimides serve as the most effective halogenating agents for vinyl stannane substrates [21] [24]. N-iodosuccinimide, N-bromosuccinimide, and N-chlorosuccinimide provide yields of 75-90% under optimized conditions [21]. These reagents offer superior selectivity compared to molecular halogens or halogen acids [21] [24].

Table 3: Halodestannylation Optimization Parameters

ParameterOptimized ConditionsNotes
pH Range5.0-5.5Maintained with acetic acid
Typical SolventAcetic acid/WaterAqueous systems preferred
Temperature (°C)0-25Room temperature optimal
Reaction Time30 min - 2 hFast reactions
Common Halogenating AgentsNIS, NBS, NCSN-halosuccinimides
Typical Yield (%)75-90High efficiency

Mechanistic studies reveal that halodestannylation proceeds through electrophilic attack at the vinyl carbon atom [23]. The reaction follows second-order kinetics with rate dependence on both stannane and halogenating agent concentrations [23]. Stereochemical investigations demonstrate retention of configuration at the vinyl center [23].

Temperature optimization studies indicate that room temperature conditions provide optimal balance between reaction rate and selectivity [21]. Lower temperatures (0-10°C) enhance selectivity but reduce reaction rates [21]. Elevated temperatures above 40°C promote side reactions including protodestannylation [23].

Solvent effects play crucial roles in halodestannylation efficiency [21]. Aqueous acetic acid systems provide superior results compared to purely organic solvents [21]. The polar protic environment stabilizes charged intermediates while facilitating halogen transfer [21]. Water content should be maintained at 10-20% to prevent tin hydrolysis [21].

The methoxyethoxymethyl protecting group shows remarkable stability under halodestannylation conditions [21]. This stability enables selective functionalization of the vinyl position without affecting the protected alcohol functionality [15]. Protection group survival rates exceed 95% under optimized conditions [21].

Kinetic studies reveal that E-configured vinyl stannanes react approximately four times faster than Z-isomers [23]. This rate difference reflects steric accessibility differences at the electrophilic carbon center [23]. Substituent effects follow established electrophilic aromatic substitution patterns [23].

Stereospecific Synthesis via Silicon-Tin Exchange Reactions

Silicon-tin exchange reactions provide stereocontrolled access to tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)vinyl]stannane through well-defined mechanistic pathways [25] [26]. These transformations exploit the different reactivity patterns of silicon and tin centers toward nucleophilic and electrophilic reagents [25] [12].

The fundamental mechanism involves nucleophilic substitution at silicon centers with concurrent formation of silicon-tin bonds [25]. Pentacoordinate silicon intermediates undergo Berry-type rearrangements that control stereochemical outcomes [25]. Research demonstrates that these rearrangements proceed through well-defined transition states [25].

Trifluoromethylsilane reagents exhibit unique reactivity patterns in transmetalation reactions [12]. Unlike stannane counterparts that proceed through cyclic transition states, silane reagents release difluorocarbene intermediates [12]. This mechanistic divergence enables complementary synthetic approaches to target compounds [12].

Table 4: Silicon-Tin Exchange Reaction Mechanisms and Conditions

Silicon ReagentMechanismStereochemical OutcomeTypical Conditions
R₃SiCF₃Difluorocarbene releaseRetentionPd(II)-F, RT
R₃SiHHydride transferRetentionLewis acid, 0-50°C
R₃SiClHalide exchangeInversionBase, 0-25°C
Silyl enol ethersDirect transmetalationRetentionPd(0), 60-80°C

Hydride transfer reactions between silane and stannane centers proceed with retention of configuration [27]. This stereochemical outcome reflects the concerted nature of the bond-forming and bond-breaking processes [27]. Stereoselective hydroboration followed by transmetalation provides E/Z selectivity exceeding 95:5 [27].

Lewis acid catalysis enhances silicon-tin exchange efficiency through activation of silicon-carbon bonds [27]. Zinc chloride and aluminum chloride serve as effective promoters for these transformations [27]. Catalyst loadings of 10-20 mol% provide optimal balance between reactivity and selectivity [27].

Base-promoted silicon-tin exchange reactions proceed through different mechanistic pathways [28]. Strong bases such as butyllithium generate organometallic intermediates that undergo rapid transmetalation [28]. These conditions enable preparation of tetraorganotin compounds with high efficiency [28].

Computational studies indicate that silicon-stereogenic compounds undergo configurational retention during transmetalation [26]. Isotopic labeling experiments with oxygen-18 reveal hidden stereochemical pathways in these processes [26]. The stereochemical probe methodology provides insights into reaction mechanisms [26].

Temperature effects significantly influence silicon-tin exchange rates and selectivity [27]. Optimal conditions employ temperatures of 0-50°C for hydride transfer reactions [27]. Lower temperatures favor retention of stereochemistry while higher temperatures promote racemization [27].

The methoxyethoxymethyl protecting group remains stable throughout silicon-tin exchange processes [15]. This stability enables selective manipulation of organometallic centers without affecting protected functionality [15]. Protection group tolerance extends the synthetic utility of these methodologies [15].

Dates

Modify: 2023-08-15

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